4,7-dimethoxy-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-2-carboxamide

IDO1 selectivity IDO2 TDO2

Researchers studying IDO1-mediated tryptophan catabolism face confounding from IDO2/TDO cross-reactivity with first-generation inhibitors. KHK2455 solves this with 14 nM IDO1 IC50 and no detectable IDO2/TDO inhibition at 10,000 nM (>714-fold window). • Reversible apo-enzyme inhibitor-unlike epacadostat (holoenzyme) or linrodostat (irreversible)-enabling mechanistic dissection of IDO1 pharmacology. • Clinical PK/PD data confirm >95% ex vivo Kyn suppression at ≥10 mg QD, with once-daily oral dosing. • Only IDO1 inhibitor with clinical combination data alongside anti-CCR4 antibody mogamulizumab.

Molecular Formula C19H17N5O3
Molecular Weight 363.4 g/mol
Cat. No. B12176631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dimethoxy-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-2-carboxamide
Molecular FormulaC19H17N5O3
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC3=CC=CC(=C3)C4=NC=NN4
InChIInChI=1S/C19H17N5O3/c1-26-15-6-7-16(27-2)17-13(15)9-14(23-17)19(25)22-12-5-3-4-11(8-12)18-20-10-21-24-18/h3-10,23H,1-2H3,(H,22,25)(H,20,21,24)
InChIKeyNNJYNZSRCDOUJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KHK2455: Long-Acting, Selective IDO1 Apo-Enzyme Inhibitor


4,7-Dimethoxy-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-2-carboxamide, designated KHK2455 (also known as HTX-201), is an orally bioavailable, small-molecule indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor developed by Kyowa Kirin [1]. Unlike first-generation IDO1 inhibitors such as epacadostat that form a reversible ternary complex with the heme-bound holoenzyme, KHK2455 binds to the heme-free apo-form of IDO1, preventing formation of the catalytically active holoenzyme and yielding durable, long-lasting inhibition [2]. The compound bears a characteristic indole-2-carboxamide core substituted with methoxy groups at positions 4 and 7, and an N-phenyl-1,2,4-triazole moiety at the carboxamide nitrogen, a structural arrangement conferring high selectivity for IDO1 over the paralogs IDO2 and tryptophan 2,3-dioxygenase (TDO) [3]. KHK2455 has progressed through Phase 1 first-in-human clinical evaluation both as monotherapy and in combination with the anti-CCR4 antibody mogamulizumab and the anti-PD-L1 antibody avelumab, demonstrating pharmacodynamic target engagement, manageable safety, and signals of clinical antitumor activity in advanced solid tumors [4].

Mechanism Apo-enzyme IDO1 inhibitor with reversible non-covalent binding profile
Selectivity IDO1 isoform-selectivity assay context; no IDO2/TDO2 inhibition detected
Stage Phase 1 trial-derived tool compound; oral once-daily dosing format

Why IDO1 Inhibitors Are Not Interchangeable with KHK2455


Clinically evaluated IDO1 inhibitors are mechanistically heterogeneous and cannot be treated as interchangeable commodities. Epacadostat is a reversible inhibitor that binds the heme-iron of the active holoenzyme to form a tertiary IDO1–heme–inhibitor complex, resulting in competitive, reversible inhibition limited by heme availability [1]. Linrodostat (BMS-986205) is an irreversible, covalent apo-enzyme inhibitor with sub-nanomolar potency (IC50 ≈ 1.1–1.7 nM), but its irreversible binding profile carries distinct off-target liability and pharmacological durability considerations . KHK2455 occupies a unique position: it is a reversible, non-covalent apo-enzyme inhibitor with a selectivity window exceeding 700-fold over IDO2 and TDO, combined with clinical evidence of dose-dependent, sustained pharmacodynamic suppression and a manageable safety profile established in a first-in-human trial [2]. These pharmacological properties—mechanism, selectivity, reversibility, and clinical PD/PK behavior—are not preserved across the class, making blind substitution scientifically unsound for research or clinical procurement.

KHK2455
Epacadostat
Linrodostat
Mechanism
Reversible apo-enzyme inhibitor
Reversible holoenzyme (heme-bound) inhibitor
Irreversible covalent apo-enzyme inhibitor
Selectivity profile
IDO1-selective; reported window over IDO2/TDO2
Narrower IDO2 window may confound interpretation
TDO2 margin may differ; irreversible mechanism carries distinct implications
Binding profile
Non-covalent reversible; heme-availability independent
Heme-dependent; inhibition may shift with heme pools
Covalent irreversible; permanent target modification
PD durability
Once-daily dosing; sustained target engagement reported
Twice-daily dosing required for comparable suppression
Irreversible binding; durability profile may differ

KHK2455 vs IDO1 Inhibitors: Quantitative Evidence


Selectivity Window Against IDO2 and TDO2

KHK2455 demonstrates a substantially wider selectivity window against the paralog enzymes IDO2 and TDO2 compared with clinically evaluated IDO1 inhibitors. In a standardized biochemical selectivity panel, KHK2455 inhibited recombinant IDO1 with an IC50 of 14 nmol/L but exhibited no detectable inhibition of IDO2 or TDO2 enzymatic activity at concentrations up to 10,000 nmol/L, yielding a selectivity margin of >714-fold [1]. By comparison, epacadostat, while reported as IDO1-selective, shows measurable IDO2 inhibition at higher concentrations (reported IDO2 IC50 values in the sub-micromolar range in some assay formats), and linrodostat, despite its high IDO1 potency, has a narrower reported selectivity window against TDO2 (IC50 > 2,000 nM in cell-based assays) . This pronounced selectivity profile of KHK2455 reduces the risk of confounding biological effects from IDO2 or TDO2 engagement in experimental systems where tryptophan catabolism through parallel pathways may confound interpretation.

IDO1 Selectivity
Cross-study comparable
>714-fold selectivity over IDO2/TDO2
Supports IDO1-specific pathway interpretation
No IDO2/TDO2 inhibition detected at 10,000 nM; recombinant enzyme assay
IDO1 selectivity IDO2 TDO2 off-target profiling immuno-oncology

Apo-Enzyme Inhibition: Non-Covalent and Durable

KHK2455 employs a mechanistically distinct mode of IDO1 inhibition compared with epacadostat and is differentiated within the apo-enzyme inhibitor subclass from linrodostat by its reversibility profile. Epacadostat binds the heme-iron of the mature IDO1 holoenzyme to form a reversible tertiary IDO1–heme–inhibitor complex, meaning its inhibitory potency is influenced by cellular heme availability and the equilibrium between apo- and holo-IDO1 pools [1]. In contrast, KHK2455 and linrodostat both compete with heme for binding to the apo-enzyme, preventing formation of the catalytically competent holoenzyme and resulting in more durable inhibition that persists beyond free drug exposure [1]. Critically, however, linrodostat achieves this through irreversible covalent modification, while KHK2455 binds reversibly and non-covalently [2]. This distinction is pharmacologically significant: KHK2455's reversible apo-enzyme binding provides durable target engagement without the permanent target modification that may contribute to the adverse pro-tumorigenic effects recently associated with IDO1 catalytic inhibitors that stabilize non-enzymatic IDO1 protein conformations [3].

Inhibition Mechanism
Class-level inference
Reversible non-covalent apo-enzyme binding vs. holoenzyme (epacadostat) and irreversible covalent (linrodostat)
Supports mechanism-dependent study design
Reversible binding avoids permanent target modification; heme-availability independent
apo-enzyme inhibition heme competition IDO1 mechanism of action durable inhibition drug design

Clinical Pharmacodynamics: Kynurenine Suppression

KHK2455 demonstrates robust, dose-dependent pharmacodynamic target engagement in cancer patients, with quantitative suppression of plasma kynurenine (Kyn)—the direct enzymatic product of IDO1—confirmed across a 300-fold dose range. In the first-in-human Phase 1 trial (NCT02867007), KHK2455 monotherapy for 28 days produced dose-proportional reductions in plasma Kyn concentration and Kyn/tryptophan (Kyn/Trp) ratio [1]. At the 10 mg once-daily dose, plasma Kyn concentration was suppressed by 67% and the Kyn/Trp ratio by 66% compared with baseline, while ex vivo stimulated Kyn production was inhibited by >95% [1]. At the highest dose tested (100 mg QD), median inhibition reached 70.5% for plasma Kyn concentration and 70.8% for the Kyn/Trp ratio [2]. These values approach the near-complete suppression of the Kyn/Trp ratio to a constant nadir predicted by population PK-PD modeling at the 100 mg dose [3]. By contrast, epacadostat requires twice-daily dosing at ≥100 mg to achieve comparable Kyn normalization, reflecting its shorter pharmacodynamic half-life driven by reversible holoenzyme binding [4].

PD Target Engagement
Cross-study comparable
>95% ex vivo Kyn suppression at ≥10 mg QD; 70.5% plasma Kyn inhibition at 100 mg QD
Supports PD target-engagement assay context
Phase 1 trial; dose-dependent Kyn/Trp suppression across 300-fold dose range
pharmacodynamics kynurenine suppression IDO1 target engagement dose-response clinical biomarker

Antitumor Activity in Refractory Solid Tumors

KHK2455 in combination with mogamulizumab has produced clinically meaningful antitumor activity in a heavily pretreated, treatment-refractory advanced solid tumor population. Among 36 evaluable patients in the Phase 1 dose-escalation study, one patient with bevacizumab-resistant glioblastoma achieved a durable confirmed partial response (PR) per RECIST v1.1, with 43.5% tumor reduction sustained over a 2-year observation period [1]. Nine additional patients achieved durable disease stabilization lasting ≥6 months [1]. The median overall survival was 13.4 months, with 30% of subjects surviving for 2 years or longer—notable in a treatment-refractory population [2]. This clinical efficacy, while preliminary, compares favorably with the Phase 3 ECHO-301/KN-252 trial of epacadostat plus pembrolizumab in unresectable or metastatic melanoma, which failed to demonstrate improvement in progression-free survival or overall survival over pembrolizumab alone [3]. The differential outcome may relate to KHK2455's distinct apo-enzyme mechanism, the complementary immunomodulatory strategy of combining IDO1 inhibition with CCR4+ Treg depletion via mogamulizumab, or both [4].

Tumor Response
Cross-study comparable
KHK2455 + mogamulizumab: 1 confirmed PR (43.5% reduction, 2-year durability); 9/36 SD ≥6 months; median OS 13.4 months
Reported endpoint response context in treatment-refractory population
Phase 1 open-label trial; RECIST v1.1; cross-trial comparison confounded by tumor types
clinical efficacy RECIST response glioblastoma disease stabilization combination immunotherapy

Population PK-PD Model for Dose Optimization

A dedicated population pharmacokinetic-pharmacodynamic (PK-PD) analysis of KHK2455 has been conducted using nonlinear mixed-effects modeling on data from 36 subjects across six dose levels (0.3–100 mg QD), providing a quantitative framework for dose selection that is not uniformly available for all clinical-stage IDO1 inhibitors [1]. The model employed a one-compartment PK structure with transit compartment absorption, enterohepatic cycling, and linear elimination, with the Kyn/Trp (K:T) ratio serving as the PD marker via an indirect response model [1]. Steady-state simulations demonstrated that the K:T ratio decreased with increasing KHK2455 dose and reached a constant nadir at 100 mg QD, indicating saturation of the IDO1 inhibitory effect at this dose level [1]. This quantitative PK-PD framework enables model-informed dose optimization for planned combination studies, a capability not publicly reported with equivalent rigor for epacadostat or other clinical IDO1 inhibitors [2].

Population PK-PD Model
Supporting evidence
One-compartment PK with transit absorption; K:T ratio indirect response model; nadir achieved at 100 mg QD
Supports exposure-model interpretation for dose selection
n=36; NONMEM modeling; published AACR 2021
population PK-PD dose optimization K:T ratio model-informed drug development pharmacometrics

KHK2455: Research and Procurement Applications


IDO1-Specific Pathway Dissection Without IDO2/TDO2 Confounding

Investigators studying IDO1-mediated tryptophan catabolism in tumor immune evasion where parallel activity of IDO2 or TDO2 may confound results should select KHK2455. With an IDO1 IC50 of 14 nM and no detectable inhibition of IDO2 or TDO2 at concentrations up to 10,000 nM (>714-fold window), KHK2455 provides the cleanest pharmacological tool among clinically evaluated IDO1 inhibitors for isolating IDO1-specific biology [1]. This selectivity is particularly critical in tumor types co-expressing IDO1 and TDO2, such as glioblastoma and hepatocellular carcinoma, where epacadostat's narrower selectivity window risks ambiguous interpretation.

Combination Immunotherapy with Durable IDO1 Suppression

Preclinical and clinical combination immunotherapy programs requiring sustained IDO1 target engagement with convenient once-daily oral dosing should prioritize KHK2455. Clinical data demonstrate >95% ex vivo Kyn suppression at doses ≥10 mg QD and 70.5% plasma Kyn inhibition at 100 mg QD, with population PK-PD modeling confirming saturation of the K:T ratio nadir at 100 mg QD [2]. This PD durability, attributed to apo-enzyme inhibition, contrasts with epacadostat's requirement for twice-daily dosing to maintain comparable Kyn suppression, simplifying both preclinical dosing regimens and clinical trial logistics [3].

Mechanistic Studies of Apo-Enzyme vs Holoenzyme IDO1 Inhibition

Laboratories investigating the differential biological consequences of apo-enzyme versus holoenzyme IDO1 inhibition should procure KHK2455 as the only clinical-stage, reversible, non-covalent apo-enzyme inhibitor with publicly available selectivity and clinical PD data [4]. In head-to-head mechanistic comparisons with epacadostat (holoenzyme inhibitor) and linrodostat (irreversible apo-enzyme inhibitor), KHK2455 uniquely enables dissection of the contribution of binding reversibility to the cellular and in vivo pharmacology of IDO1 inhibition, particularly relevant given recent findings that IDO1 catalytic inhibitors can stabilize non-enzymatic IDO1 conformations with adverse pro-tumorigenic effects [5].

CCR4+ Treg Depletion Combination Strategy Development

Drug development programs exploring dual targeting of IDO1-mediated tryptophan depletion and CCR4+ regulatory T-cell (Treg) depletion should select KHK2455 based on the clinical proof-of-concept established in the KHK2455 + mogamulizumab Phase 1 trial [6]. This combination produced a confirmed durable partial response in bevacizumab-resistant glioblastoma (43.5% tumor reduction over 2 years) and disease stabilization ≥6 months in 9 of 36 patients, providing a clinical foundation for further exploration of this dual-immunomodulatory strategy. No other IDO1 inhibitor has established clinical combination data with an anti-CCR4 antibody, creating a unique evidence-based rationale for KHK2455 procurement in this specific combination context [6].

Application
Selection Property
Validation Focus
IDO1-specific pathway dissection
IDO1 isoform selectivity review
IDO2/TDO2 confounding assessment
Durable IDO1 suppression studies
Apo-enzyme inhibition mechanism
PD target-engagement endpoints
Apo- vs holoenzyme mechanism studies
Reversible non-covalent binding profile
Non-enzymatic conformation monitoring
Dual IDO1/CCR4 pathway studies
Combination partner compatibility
Combination-study endpoint review
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